molecular formula C14H19NO4 B510516 Diisopropyl 5-aminoisophthalate CAS No. 25351-78-4

Diisopropyl 5-aminoisophthalate

Cat. No.: B510516
CAS No.: 25351-78-4
M. Wt: 265.3g/mol
InChI Key: NDKPWDCVTVYVOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 5-aminoisophthalate can be synthesized through various synthetic routes. One common method involves the esterification of 5-aminoisophthalic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-aminoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Diisopropyl 5-aminoisophthalate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-aminoisophthalate: Similar in structure but with methyl groups instead of isopropyl groups.

    Diethyl 5-aminoisophthalate: Contains ethyl groups instead of isopropyl groups.

    Dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates: These compounds have additional hydroxyl and methyl groups

Uniqueness

Diisopropyl 5-aminoisophthalate is unique due to its specific ester groups, which confer distinct solubility and reactivity properties. Its structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

Properties

IUPAC Name

dipropan-2-yl 5-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8(2)18-13(16)10-5-11(7-12(15)6-10)14(17)19-9(3)4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKPWDCVTVYVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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